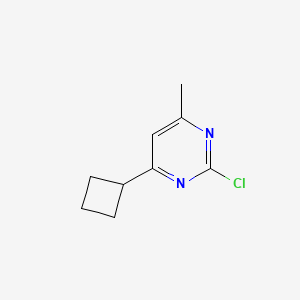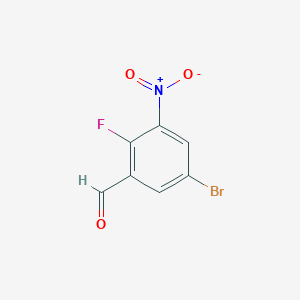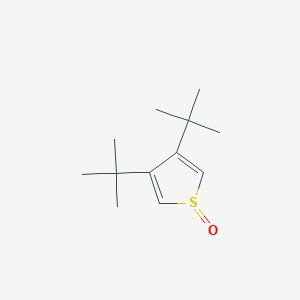
2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-amine is a fluorinated organic compound It is characterized by the presence of two fluorine atoms on the phenyl ring and two additional fluorine atoms on the ethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-amine typically involves the introduction of fluorine atoms into the phenyl ring and the ethanamine moiety. One common method is the use of fluorinated reagents in a nucleophilic aromatic substitution reaction. For example, 2,6-difluorophenol can be used as a starting material, which undergoes a series of reactions to introduce the ethanamine group and additional fluorine atoms .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes, utilizing specialized equipment to handle the highly reactive fluorine gas. The reaction conditions are carefully controlled to ensure the selective introduction of fluorine atoms without causing unwanted side reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated ketones, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding due to its unique fluorinated structure.
Mécanisme D'action
The mechanism by which 2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-amine exerts its effects involves interactions with specific molecular targets. The fluorine atoms can enhance binding affinity to certain enzymes or receptors, potentially altering their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Difluorophenol: A precursor in the synthesis of 2-(2,6-Difluorophenyl)-2,2-difluoroethan-1-amine.
2,6-Difluorophenyl isocyanate: Another fluorinated compound with different functional groups and applications.
2,6-Difluorophenyl isothiocyanate: Used in different chemical reactions and applications compared to the ethanamine derivative.
Uniqueness
This compound is unique due to the presence of multiple fluorine atoms, which can significantly alter its chemical and physical properties. This makes it a valuable compound for research and industrial applications where fluorinated compounds are desired.
Propriétés
Formule moléculaire |
C8H7F4N |
|---|---|
Poids moléculaire |
193.14 g/mol |
Nom IUPAC |
2-(2,6-difluorophenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C8H7F4N/c9-5-2-1-3-6(10)7(5)8(11,12)4-13/h1-3H,4,13H2 |
Clé InChI |
LHWYVXFYYBAHCE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)C(CN)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



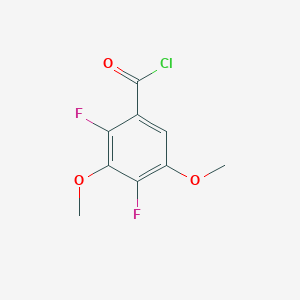
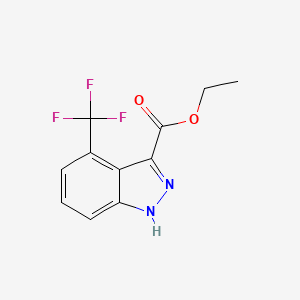
![3,5-dimethyl-2H-pyrazolo[4,3-b]pyridin-7-amine](/img/structure/B15200932.png)


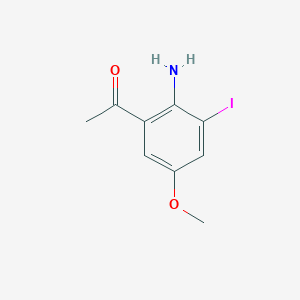
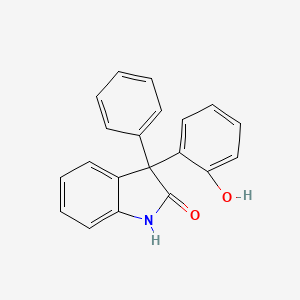

![N,N-dimethyl-3-[1-phenyl-3,3-bis(trifluoromethyl)-2-benzofuran-1-yl]propan-1-amine;hydrochloride](/img/structure/B15200988.png)
